molecular formula C33H40N2O12 B12293784 (8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione

(8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione

Cat. No.: B12293784
M. Wt: 656.7 g/mol
InChI Key: HCMSUFXIFYKIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is a complex organic molecule with significant biological activity It is characterized by its intricate structure, which includes multiple hydroxyl groups, amino sugars, and a naphthacenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the naphthacenedione core, followed by the attachment of the amino sugars through glycosidic bonds. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through a series of enzymatic reactions, which are then extracted and purified using chromatographic techniques. This method is advantageous due to its scalability and the ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The naphthacenedione core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or chemical properties. These derivatives are often studied for their potential use in different applications.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to disruptions in cellular processes. It may also interact with DNA, causing damage or preventing replication. These interactions result in the compound’s biological effects, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthacenedione derivatives and glycosylated anthracyclines. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.

Uniqueness

The uniqueness of (8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione lies in its specific combination of functional groups and stereochemistry, which confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C33H40N2O12

Molecular Weight

656.7 g/mol

IUPAC Name

9-acetyl-7-[4-amino-5-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H40N2O12/c1-12-27(37)17(34)8-22(44-12)47-32-13(2)45-21(9-18(32)35)46-20-11-33(42,14(3)36)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,37,39,41-42H,8-11,34-35H2,1-4H3

InChI Key

HCMSUFXIFYKIOL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)N)O

Origin of Product

United States

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